methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate
Overview
Description
Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a stereochemically defined organic compound. The compound belongs to the class of pyrrolidine derivatives and is noted for its chiral centers, leading to the existence of specific enantiomers. The presence of these chiral centers is critical as it significantly influences the biological activity and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate typically involves enantioselective processes to ensure the correct stereochemistry. One common route involves the reaction of phenylacetic acid derivatives with suitable chiral amine catalysts. This reaction proceeds through a cyclization process to form the pyrrolidine ring structure.
For example, starting from a chiral auxiliary, the compound can be synthesized via a condensation reaction with phenylacetic acid, followed by cyclization. The reaction conditions often require specific temperature controls, typically under mild to moderate heat, and the use of organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial context, the synthesis of this compound can be scaled up using continuous flow chemistry techniques to maintain the stereochemistry and enhance yield. The use of automated systems allows for precise control over reaction conditions, reducing human error and increasing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate participates in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or sodium hypochlorite, to form more oxidized derivatives.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, the ketone group can be reduced to corresponding alcohols.
Substitution: : The compound is also reactive towards nucleophilic substitution reactions, especially at the carbonyl carbon, where nucleophiles can replace substituent groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, sodium hypochlorite
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Ammonia, amines, alkoxides
Major Products Formed
From these reactions, a variety of derivatives can be synthesized:
Oxidation leads to carboxylic acids or other oxidized forms.
Reduction typically yields alcohol derivatives.
Substitution reactions produce a range of substituted pyrrolidine compounds.
Scientific Research Applications
Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate has several research applications:
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex chiral molecules.
Biology: : Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: : Research focuses on its potential as a pharmacophore in drug development, particularly for neurological conditions due to its structural similarity to neurotransmitters.
Industry: : Utilized in the development of materials with specific chiral properties, useful in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and altering their activity. Its chiral centers enable it to fit into specific binding sites, influencing pathways involved in neurotransmission, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Compared to other pyrrolidine derivatives, methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate stands out due to its specific stereochemistry, which imparts unique biological properties. Similar compounds include:
Methyl (3S,4R)-2-oxo-4-phenylpyrrolidine-3-carboxylate: : The enantiomer of our compound, exhibiting different biological activities.
4-Phenylpyrrolidine-3-carboxylate derivatives: : Variants with different substituents, affecting their chemical reactivity and biological interactions.
This detailed overview underscores the compound's synthetic versatility, reactivity, and significant role in various research fields. It's amazing how the precise arrangement of atoms and the configuration of chiral centers can create such diverse and significant properties.
Properties
IUPAC Name |
methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-9(7-13-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,13,14)/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVGHABCKLTFML-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CNC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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